molecular formula C11H8F3NO2 B8697575 4-Methyl-6-(trifluoromethoxy)quinolin-2-OL

4-Methyl-6-(trifluoromethoxy)quinolin-2-OL

Cat. No. B8697575
M. Wt: 243.18 g/mol
InChI Key: PWUHCZBWCXAAMF-UHFFFAOYSA-N
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Patent
US08044068B2

Procedure details

4-(Trifluoromethoxy)aniline (10 mL) was added dropwise to ethyl acetoacetate (44 mL) at 160° C., and the mixture was stirred at the same temperature for 1 h. The mixture was left stand for cooling to room temperature and crystallized with hexane to obtain 3-oxo-N-(4-(trifluoromethoxy)phenyl)butane amide (6.5 g). (2) To concentrated sulfuric acid (32.5 mL) was added 3-oxo-N-(4-(trifluoromethoxy)phenyl)butane amide (6.5 g), and the mixture was stirred at 95° C. for 3 h. The reaction solution was added dropwise to water with ice cooling, and the precipitated crystals were collected by filtration. The resulting crystals were suspended in water, the suspension was made basic with aqueous ammonia, and the precipitated crystals were collected by filtration to obtain 4-methyl-6-(trifluoromethoxy)quinoline-2(1H)-one (1.87 g). (3) A mixture of 4-methyl-6-(trifluoromethoxy)quinoline-2(1H)-one (1.87 g) and phosphorus oxychloride (19 mL) was stirred at 105° C. for 2.5 h. The reaction solution was added dropwise to water with ice cooling, and the precipitated crystals were collected by filtration to obtain 2-chloro-4-methyl-6-trifluoromethoxyquinoline (1.98 g).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NN1CCCC1.[CH3:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([O:18][C:19]([F:22])([F:21])[F:20])[CH:16]=2)[NH:11][C:10](=O)[CH:9]=1.P(Cl)(Cl)([Cl:26])=O>O>[Cl:26][C:10]1[CH:9]=[C:8]([CH3:7])[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([O:18][C:19]([F:22])([F:21])[F:20])[CH:16]=2)[N:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1CCCC1
Name
Quantity
1.87 g
Type
reactant
Smiles
CC1=CC(NC2=CC=C(C=C12)OC(F)(F)F)=O
Name
Quantity
19 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
was stirred at 105° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C(=C1)C)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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